molecular formula C6H8N2O2 B1282602 3-Cyclopropylimidazolidine-2,4-dione CAS No. 69627-56-1

3-Cyclopropylimidazolidine-2,4-dione

Cat. No. B1282602
CAS RN: 69627-56-1
M. Wt: 140.14 g/mol
InChI Key: CKMZRUJBGDIMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylimidazolidine-2,4-dione, often abbreviated as 3-CPID, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a five-membered ring structure containing nitrogen, carbon, and oxygen atoms. 3-CPID is a versatile molecule that is used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent for various biochemical and physiological processes.

Scientific Research Applications

1. Dual Action Spirobicycloimidazolidine-2,4-diones: Antidiabetic Agents and Inhibitors of Aldose Reductase

Spirobicycloimidazolidine-2,4-diones, synthesized from norcamphor, have been found to exhibit dual action as antidiabetic agents and inhibitors of aldose reductase, an enzyme involved in diabetic complications. Compounds from this synthesis demonstrated significant potential in treating diabetes and its complications using a single medication (Iqbal et al., 2013).

2. Bioactive Heteroaryl Thiazolidine-2,4-diones

Thiazolidine-2,4-diones have been used to create bioactive heterocyclic compounds with antimicrobial activities against various microorganisms like Staphylococcus aureus and Candida albicans. These compounds show potential in developing new antimicrobial agents (Ibrahim et al., 2011).

3. Synthesis and Hypoglycemic Activity of Spiroimidazolidine-2,4-diones

Spiroimidazolidine-2,4-diones, synthesized through the Bucherer–Bergs reaction, have shown significant hypoglycemic activity in vivo. These compounds, particularly the 6-methyl-3-(4-methylphenylsulfonyl) variant, effectively reduced blood glucose levels, indicating their potential as diabetes treatments (Iqbal et al., 2012).

4. Soluble Polymer Syntheses of 3-Aminoimidazoline-2,4-diones

3-Aminoimidazoline-2,4-dione derivatives have been synthesized using both solution phase and soluble polymer-supported approaches. This method offers clean product isolation and the recycling of the original matrix, showcasing a more sustainable approach to chemical synthesis (Yoon et al., 1998).

5. Novel 5-HT1A Receptor Agonists

5-Spiroimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential as antidepressants and anxiolytics, showing promising results in in vitro and in vivo studies. One particular compound exhibited antidepressant-like effects more pronounced than imipramine in animal models, suggesting its potential in mental health treatment (Czopek et al., 2010).

6. Antimicrobial Applications

Compounds based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for antimicrobial activities. These compounds have shown potential in addressing microbial infections due to their effective inhibitory actions (Albuquerque et al., 1999).

Biochemical Analysis

Biochemical Properties

3-Cyclopropylimidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as aldose reductase, which is crucial in the polyol pathway . The nature of these interactions often involves enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of imidazolidine-2,4-dione can inhibit the proliferation of cancer cells, such as the MCF-7 breast cancer cell line . This inhibition is often mediated through the modulation of signaling pathways that control cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit aldose reductase in a non-competitive manner . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as antinociceptive activity without significant adverse effects . At higher doses, it can lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. These threshold effects are critical for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase, which plays a role in the polyol pathway . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

3-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMZRUJBGDIMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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